molecular formula C16H14N2O3 B2927975 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1153977-49-1

1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No. B2927975
CAS RN: 1153977-49-1
M. Wt: 282.299
InChI Key: BJCHPYIMIIMELR-UHFFFAOYSA-N
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Description

The compound “1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. They are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction of appropriate precursors. The methoxyphenyl group and carboxylic acid could be introduced through subsequent functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazole ring, a methoxyphenyl group, and a carboxylic acid group. These functional groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-pi stacking .


Chemical Reactions Analysis

As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The methoxy group could potentially undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could confer acidity, while the benzodiazole and methoxyphenyl groups could contribute to its lipophilicity .

Scientific Research Applications

Synthesis of Indole Derivatives

The compound “1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid” is used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders has attracted increasing attention in recent years .

Photochromic Properties

This compound exhibits reversible photochromism, changing between colorless and blue in hexane solution upon appropriate irradiation with UV/vis light . The kinetic experiments illustrated that the cyclization/cycloreversion process of this compound was determined to be the zeroth/first reaction .

Synthesis of Benzimidazoles

The compound “1-[(2-methoxyphenyl)methyl]benzimidazole-5-carboxylic acid” is used in the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .

Medicinal Applications

Heterocycles based on the 1,2,3-triazole moiety, which can be synthesized from “1-[(2-methoxyphenyl)methyl]benzimidazole-5-carboxylic acid”, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Synthesis of Alpha-Aminobenzimidazoles

The compound “1-[(2-methoxyphenyl)methyl]benzimidazole-5-carboxylic acid” can be used in the synthesis of alpha-aminobenzimidazoles . These are highly useful synthons as chiral ligands for chemical catalysis, as well as for drug discovery endeavors .

Synthesis of Hydrazide-Hydrazones

The compound “1-[(2-methoxyphenyl)methyl]benzimidazole-5-carboxylic acid” can be used in the synthesis of hydrazide-hydrazones . These compounds have significant antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, development of synthetic methods for its preparation, and investigation of its physical and chemical properties .

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-15-5-3-2-4-12(15)9-18-10-17-13-8-11(16(19)20)6-7-14(13)18/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCHPYIMIIMELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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